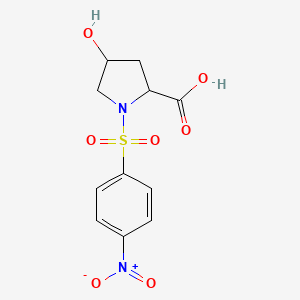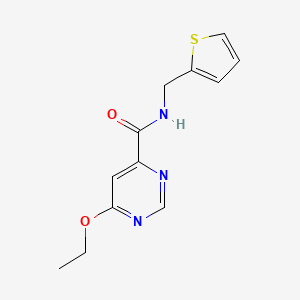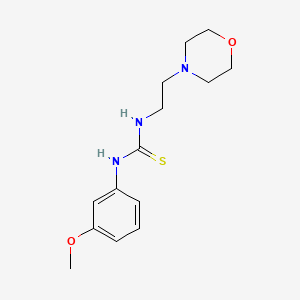
1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea, also known as MPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTU is a thiourea derivative that has been synthesized and studied for its pharmacological properties.
Scientific Research Applications
Synthesis and Characterization
- Thiourea derivatives, including those with methoxyphenyl and morpholinoethyl groups, have been synthesized and characterized using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. These compounds often show interesting molecular structures with potential for further chemical modification and application in various fields (Mushtaque et al., 2016).
Molecular Docking and Biological Activity
- Studies have explored the biological activities of thiourea derivatives through molecular docking, DNA binding, cytotoxicity assays, and DFT studies. These investigations aim to assess the potential of these compounds in medicinal applications, including their interaction with biological molecules and cells (Mushtaque et al., 2016).
Material Science and Dye-Sensitized Solar Cells
- Thiourea derivatives have also been applied in material science, notably in the construction of gel polymer electrolytes for dye-sensitized solar cells (DSSCs). Their incorporation into DSSCs can enhance the solar-to-electric conversion efficiency, demonstrating the potential of thiourea derivatives in renewable energy technologies (P. Karthika et al., 2019).
Antibacterial Activity
- Some thiourea derivatives have been synthesized and tested for antibacterial activity against various microorganisms. These compounds show promise as antibacterial agents, with significant activity reported against strains such as Staphylococcus aureus, Escherichia coli, and others (Osarodion Peter Osarumwense, 2022).
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-18-13-4-2-3-12(11-13)16-14(20)15-5-6-17-7-9-19-10-8-17/h2-4,11H,5-10H2,1H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFYJAKTYUADPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2641431.png)
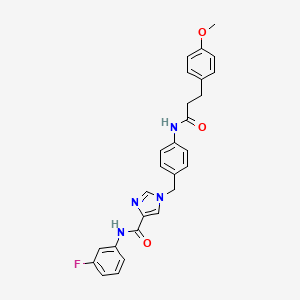
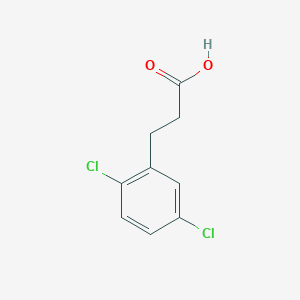
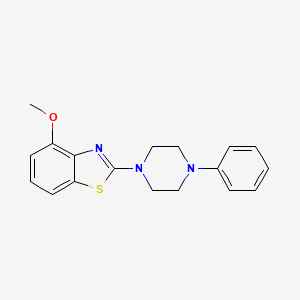
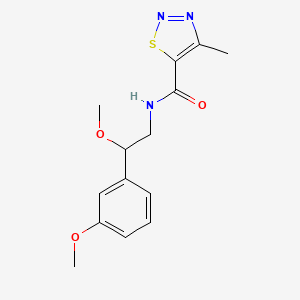
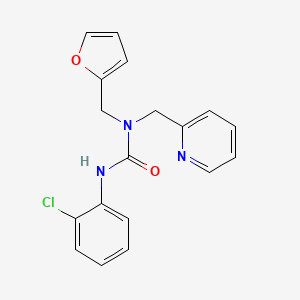
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2641442.png)
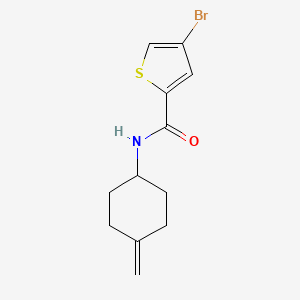
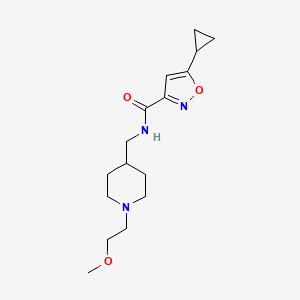
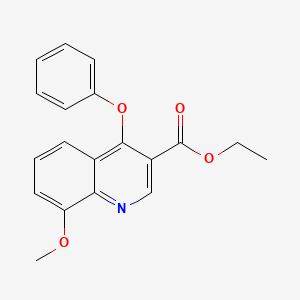
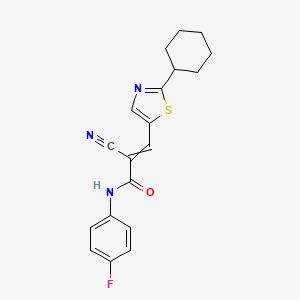
![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B2641451.png)
